1,4-Bis(trimethoxysilylmethyl)benzene

Vue d'ensemble

Description

1,4-Bis(trimethoxysilylmethyl)benzene is a useful research compound. Its molecular formula is C14H26O6Si2 and its molecular weight is 346.52 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

1,4-Bis(trimethoxysilylmethyl)benzene, also known as BTEB, is primarily targeted towards silicon-based nucleophiles . It plays a significant role in the field of organic synthesis .

Mode of Action

BTEB exhibits its action through its reactivity in palladium-catalyzed cross-coupling reactions . It acts as a precursor in the synthesis of various periodic mesoporous organosilicas (PMOs), which are widely used in the field of material science .

Biochemical Pathways

It’s known that bteb is used as a precursor in the synthesis of pmos . PMOs have been used in various applications, including drug delivery, catalysis, and adsorption, due to their unique properties such as high surface area, large pore volume, and tunable pore size .

Result of Action

The result of BTEB’s action is the formation of PMOs, which have a wide range of applications in material science . These PMOs can be used in drug delivery systems, catalysis, and adsorption due to their unique properties .

Action Environment

The action, efficacy, and stability of BTEB can be influenced by various environmental factors. Furthermore, BTEB is a low toxicity compound but still an irritant, so it should be handled with appropriate protective measures .

Activité Biologique

1,4-Bis(trimethoxysilylmethyl)benzene, a silane compound, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, synthesis, biological activities, and applications based on diverse research findings.

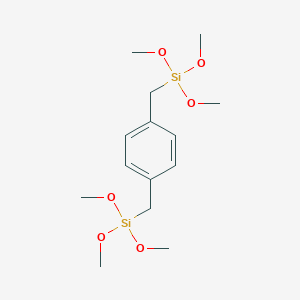

This compound has the molecular formula and is characterized by two trimethoxysilyl groups attached to a benzene ring. Its structure allows for significant interaction with biological systems, which is critical for its applications in materials science and biomedicine.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloride with trimethoxysilane in the presence of a base. This method allows for the introduction of silane groups that enhance the compound's reactivity and biological compatibility.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that silane compounds can act as biocides. The presence of the silane groups enhances the compound's ability to disrupt microbial cell membranes, leading to cell death .

- Cell Adhesion and Biocompatibility : The compound has been investigated for its role in promoting cell adhesion on surfaces modified with silanes. This property is particularly useful in biomedical applications where tissue engineering and implant integration are critical .

- Potential as Drug Delivery Systems : The unique structure of this compound allows it to be used as a carrier for drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential use as an antimicrobial agent in coatings and medical devices.

Case Study 2: Cell Adhesion Enhancement

In another study, surfaces treated with this compound were shown to enhance fibroblast adhesion compared to untreated surfaces. This finding supports its application in tissue engineering scaffolds where cell attachment is crucial for tissue regeneration.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and proteins. The trimethoxysilyl groups facilitate bonding with hydroxylated surfaces, enhancing adhesion and stability in biological environments. Additionally, the hydrophobic nature of the benzene ring may influence membrane interactions.

Applications

This compound has several applications:

- Biomedical Engineering : Used in surface modifications to improve biocompatibility.

- Antimicrobial Coatings : Incorporated into coatings for medical devices to prevent infections.

- Drug Delivery Systems : Functions as a carrier for therapeutic agents.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C14H26O6Si2

- Molecular Weight : 346.52 g/mol

- CAS Number : 193358-40-6

The compound's structure features multiple trimethoxysilyl groups that enhance its reactivity and compatibility with various substrates. This reactivity is particularly beneficial in cross-coupling reactions, where BTEB acts as a silicon-based nucleophile .

Scientific Research Applications

-

Synthesis of Periodic Mesoporous Organosilicas (PMOs) :

- BTEB is extensively used as a precursor for PMOs, which are characterized by their ordered pore structures and tunable properties. These materials have applications in:

- Catalysis : PMOs synthesized from BTEB can serve as catalysts or catalyst supports due to their high surface area and uniform pore size.

- Drug Delivery : The porous nature of PMOs allows for the encapsulation of therapeutic agents, facilitating controlled release profiles in biomedical applications .

- BTEB is extensively used as a precursor for PMOs, which are characterized by their ordered pore structures and tunable properties. These materials have applications in:

- Material Science :

-

Environmental Applications :

- BTEB has been investigated for its potential in environmental remediation, particularly in the adsorption and separation of precious metals such as platinum and palladium from wastewater. The functionalized surfaces created using BTEB can selectively bind these metals, allowing for recovery and recycling .

Case Study 1: Catalytic Applications

Research has demonstrated that PMOs derived from BTEB exhibit excellent catalytic activity in organic transformations. For instance, a study highlighted the use of BTEB-derived PMOs in the Suzuki-Miyaura cross-coupling reaction, showcasing enhanced yields compared to traditional catalysts.

Case Study 2: Drug Delivery Systems

A recent investigation into drug delivery systems utilized PMOs synthesized from BTEB to encapsulate anticancer drugs. The study found that these systems provided sustained release over extended periods, significantly improving therapeutic efficacy while minimizing side effects .

Propriétés

IUPAC Name |

trimethoxy-[[4-(trimethoxysilylmethyl)phenyl]methyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O6Si2/c1-15-21(16-2,17-3)11-13-7-9-14(10-8-13)12-22(18-4,19-5)20-6/h7-10H,11-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMJIVDFRBQRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CC1=CC=C(C=C1)C[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.